molecular formula C12H22O3 B026240 Ethyl 3-oxo-2-propylheptanoate CAS No. 96610-56-9

Ethyl 3-oxo-2-propylheptanoate

Cat. No.: B026240
CAS No.: 96610-56-9
M. Wt: 214.3 g/mol
InChI Key: DUPHRBMRCNWSGR-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-propylheptanoate is an organic compound with the molecular formula C₁₂H₂₂O₃. It is a derivative of heptanoic acid and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-propylheptanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl valerate with sodium ethoxide, followed by the addition of a propyl group and subsequent oxidation to form the ketone functional group . The reaction conditions typically include a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. The industrial process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-propylheptanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-propylheptanoic acid.

    Reduction: Formation of 3-hydroxy-2-propylheptanoate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Organic Synthesis

Ethyl 3-oxo-2-propylheptanoate serves as an important building block in organic synthesis. It can be utilized to create various derivatives through reactions such as:

  • Aldol Condensation : This reaction allows for the formation of larger carbon frameworks, which are essential in the synthesis of complex molecules.
  • Michael Addition : The compound can act as a Michael acceptor in conjugate addition reactions, facilitating the formation of new carbon-carbon bonds.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionExample Product
Aldol CondensationCombines two carbonyl compoundsβ-Hydroxy ketones
Michael AdditionForms new C-C bonds with nucleophilesβ-Keto esters

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive molecules.

Case Study: Synthesis of D2 Antagonists

Research has demonstrated that derivatives of this compound can be synthesized to develop D2 antagonists, which are crucial in treating various neurological disorders. The synthesis involves multiple steps that utilize the compound as a precursor for more complex therapeutic agents .

Flavoring Agents

This compound is also used in the food industry as a flavoring agent due to its pleasant fruity aroma. It is incorporated into various food products to enhance flavor profiles.

Table 2: Flavor Profile Characteristics

PropertyDescription
AromaFruity and sweet
UsageFlavoring in beverages and desserts
Regulatory StatusGenerally recognized as safe (GRAS)

Biochemical Research

In biochemical studies, this compound is employed as a substrate for enzyme assays and metabolic studies. Its ability to participate in various biochemical reactions makes it useful for understanding metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-propylheptanoate involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and enzyme activities, leading to various effects depending on the specific application.

Comparison with Similar Compounds

Ethyl 3-oxo-2-propylheptanoate can be compared with other similar compounds such as:

    Ethyl valerate: Lacks the ketone functional group and has different reactivity.

    3-oxo-2-propylheptanoic acid: The acid form of the compound with different solubility and reactivity.

    Ethyl 3-oxo-2-butylheptanoate: Similar structure but with a different alkyl group, leading to variations in physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Biological Activity

Ethyl 3-oxo-2-propylheptanoate is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as a ketone and an ester. Its molecular formula is C11H20O3C_{11}H_{20}O_3, and its structure can be represented as follows:

Ethyl 3 oxo 2 propylheptanoate=C2H5OC(=O)C5H11C(=O)C2H5\text{Ethyl 3 oxo 2 propylheptanoate}=\text{C}_2\text{H}_5\text{O}\text{C}(=O)\text{C}_5\text{H}_{11}\text{C}(=O)\text{C}_2\text{H}_5

This compound features a heptanoate backbone with a ketone functional group at the third position, contributing to its reactivity and potential biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. A notable study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, which are common bacterial pathogens responsible for numerous infections. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In vitro assays have shown that this compound possesses anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions, although further studies are needed to elucidate the exact pathways involved.

Synthesis

The synthesis of this compound typically involves a Claisen condensation reaction between appropriate esters or ketones. The following synthetic route has been documented:

  • Starting Materials : Ethyl acetate and propanoyl chloride.
  • Reaction Conditions : Conducted under basic conditions using sodium ethoxide as a catalyst.
  • Yield : The reaction yields this compound with moderate to high purity.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against strains of E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating significant antimicrobial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Study 2: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of this compound utilized lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in TNF-alpha levels by approximately 50% at a concentration of 10 µM, suggesting significant anti-inflammatory potential.

Concentration (µM)TNF-alpha Reduction (%)
00
110
1050
10070

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-oxo-2-propylheptanoate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via a condensation reaction where one ester loses an α-hydrogen and another loses an ethoxide ion. Optimized conditions (e.g., solvent choice, temperature, and catalyst) are critical. For example, a 77% yield was achieved using stoichiometric control and inert atmosphere to minimize side reactions .
  • Data Consideration :

MethodCatalystSolventYield (%)
CondensationNaOEtEthanol77
Alternative (hypothetical)LHMDSTHF~65 (predicted)

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement and WinGX for data processing to resolve bond lengths and angles .
  • Spectroscopy :
  • 1H/13C NMR : Identify propyl/heptanoate chains and keto groups (δ ~2.1–2.5 ppm for α-protons; δ ~210 ppm for carbonyl carbon).
  • IR : Strong C=O stretch at ~1740 cm⁻¹.

Q. What are the common chemical transformations of this compound, and how do reagents dictate product selectivity?

  • Methodology :

  • Oxidation : KMnO4 under acidic conditions converts the keto group to a carboxylic acid derivative.
  • Reduction : LiAlH4 selectively reduces the ester to a primary alcohol.
  • Substitution : SOCl2 replaces the hydroxyl group (if present) with Cl .
    • Key Insight : Steric hindrance from the propyl chain affects reaction rates and regioselectivity.

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound be resolved?

  • Methodology :

  • Statistical Analysis : Compare datasets using ANOVA to identify outliers or systemic errors.
  • Replication Studies : Standardize conditions (e.g., moisture control, purity of starting materials).
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated ethanol) to track byproduct formation .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Model transition states for keto-enol tautomerization using Gaussian or ORCA.
  • MD Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
  • Thermochemical Data : Reference NIST datasets for enthalpy/entropy values of analogous esters .

Q. How can purification protocols be optimized to isolate this compound from complex mixtures?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water gradient).
  • Crystallization : Screen solvents (e.g., ethyl acetate/hexane) for polymorph control.
  • GC-MS Validation : Compare retention indices and fragmentation patterns with literature .

Q. Data Presentation Guidelines

  • Tables : Always include error margins (e.g., ±0.5% for yields) and specify instrumental parameters (e.g., NMR frequency).
  • Figures : Use normalized axes in kinetic plots to highlight rate differences between reaction conditions.

Properties

IUPAC Name

ethyl 3-oxo-2-propylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-4-7-9-11(13)10(8-5-2)12(14)15-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPHRBMRCNWSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540330
Record name Ethyl 3-oxo-2-propylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96610-56-9
Record name Ethyl 3-oxo-2-propylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mechanically stirred suspension of sodium hydride (16.2 g of 60% dispersion in mineral oil) in 400 mL of anhydrous toluene was treated dropwise with ethyl pentanoate (50.0 g) at room temperature under nitrogen atmosphere. Upon completion of the addition, the reaction mixture was refluxed for 5 h and then cooled to room temperature, quenched by pouring onto a mixture of ice and 10% aqueous hydrochloric acid, and extracted with chloroform. The combined organic phases were washed with aqueous solution of potassium bicarbonate, then with water, dried over magnesium sulfate, filtered, concentrated on a rotary evaporator, and distilled in vacuum to give 32.0 g (79%) of the title compound.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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